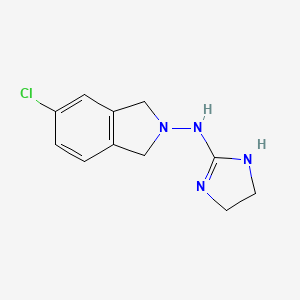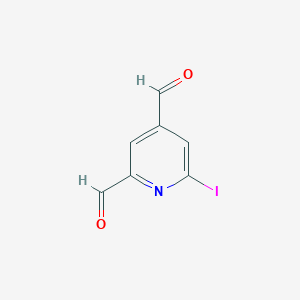
6-Iodopyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodopyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H4INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and an iodine atom at the 6 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyridine-2,4-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method is the iodination of 2,4-dicarbaldehyde pyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Iodopyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 6-Iodopyridine-2,4-dicarboxylic acid.
Reduction: 6-Iodopyridine-2,4-dimethanol.
Substitution: 6-Azidopyridine-2,4-dicarbaldehyde or 6-Cyanopyridine-2,4-dicarbaldehyde.
Scientific Research Applications
6-Iodopyridine-2,4-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodopyridine-2,4-dicarbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and iodine functional groups. For example, in catalysis, it can act as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
2,4-Dichloropyridine: Contains chlorine atoms instead of iodine, which can lead to different reactivity and applications in synthesis.
6-Bromopyridine-2,4-dicarbaldehyde: Similar to 6-Iodopyridine-2,4-dicarbaldehyde but with a bromine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and bioactive molecules .
Properties
Molecular Formula |
C7H4INO2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
6-iodopyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChI Key |
QWFVRBXVRCOONF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

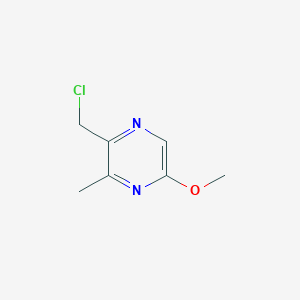

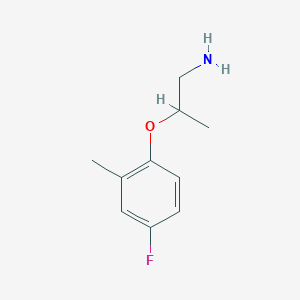

![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)
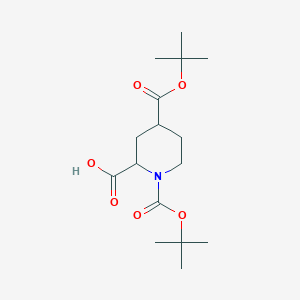
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
